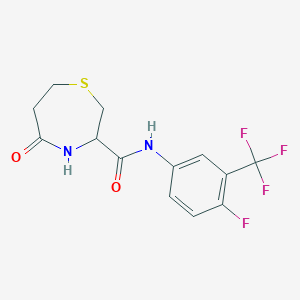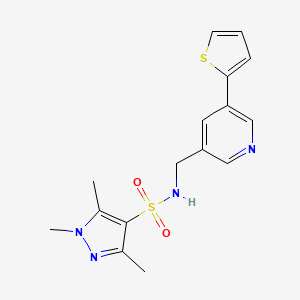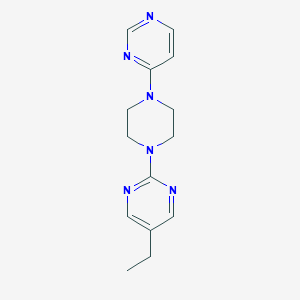![molecular formula C13H14N2O B2386250 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine CAS No. 2198496-38-5](/img/structure/B2386250.png)
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a methyl group at the third position and a 2-methylphenylmethoxy group at the sixth position of the pyridazine ring. Pyridazines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a 1,4-dicarbonyl compound. For example, the reaction of hydrazine hydrate with 3-methyl-2,4-pentanedione under reflux conditions can yield 3-methylpyridazine.
Introduction of the 2-Methylphenylmethoxy Group: The 2-methylphenylmethoxy group can be introduced through a nucleophilic substitution reaction. This can be achieved by reacting 3-methylpyridazine with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles or electrophiles in the presence of appropriate catalysts or bases.
Major Products Formed
Oxidation: Pyridazine N-oxides.
Reduction: Reduced pyridazine derivatives.
Substitution: Substituted pyridazine derivatives with different functional groups.
Applications De Recherche Scientifique
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Agrochemicals: Pyridazine derivatives are explored for their potential use as herbicides, insecticides, and fungicides.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridazine: Lacks the 2-methylphenylmethoxy group, making it less complex.
6-[(2-Methylphenyl)methoxy]pyridazine: Lacks the methyl group at the third position.
3-Methyl-6-[(phenyl)methoxy]pyridazine: Lacks the methyl group on the phenyl ring.
Uniqueness
3-Methyl-6-[(2-methylphenyl)methoxy]pyridazine is unique due to the presence of both the methyl group at the third position and the 2-methylphenylmethoxy group at the sixth position. This specific substitution pattern can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
3-methyl-6-[(2-methylphenyl)methoxy]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-10-5-3-4-6-12(10)9-16-13-8-7-11(2)14-15-13/h3-8H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXJIFCVRJJBQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2=CC=CC=C2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2386167.png)
![4-Chloro-6-(4-methoxyphenyl)thieno[3,2-d]pyrimidine](/img/structure/B2386171.png)
![5-Benzyl-5-azaspiro[2.4]heptan-4-one](/img/structure/B2386173.png)


![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2386178.png)

![3-[1-(4-METHOXYPHENYL)ETHYL]-4-OXO-10-OXA-3-AZATRICYCLO[5.2.1.0(1),?]DEC-8-ENE-6-CARBOXYLIC ACID](/img/structure/B2386180.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)
![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)



